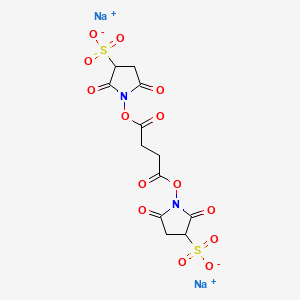

Bis(sulfosuccinimidyl)succinate sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(sulfosuccinimidyl)succinate sodium salt is a water-soluble, homobifunctional cross-linking reagent with amine reactivity . It is typically coupled to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5) . It incorporates an 8-atom linker .

Synthesis Analysis

The synthesis of this compound involves the reaction of sulfo-NHS ester with any molecule containing primary amines . The spacer arm contains two cleavable ester sites that may be broken with hydroxylamine, which yields two fragments with terminal amide bonds and the release of ethylene glycol .Molecular Structure Analysis

This compound contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm .Chemical Reactions Analysis

This compound is reactive towards amine (-NH2) functional groups . It is typically coupled to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5) .Physical and Chemical Properties Analysis

This compound is water-soluble . It is membrane-impermeable, allowing for cell surface labeling .Scientific Research Applications

Protein Cross-linking

Bis(sulfosuccinimidyl)succinate sodium salt has been utilized in the cross-linking of proteins. For example, Salhany, Sloan, and Cordes (1990) demonstrated its application in cross-linking human erythrocyte band 3. This process involved converting band 3 to two species with lower electrophoretic mobility, and the presence of noncovalent anion transport inhibitors influenced the formation of these species, suggesting alternate allosterically modulated quaternary structures of band 3 (Salhany, Sloan, & Cordes, 1990).

Surfactant and Reverse Micelle Systems

Shi, Peterson, and Wand (2005) explored the use of this compound analogues in forming reverse micelles for high-resolution NMR spectroscopy of encapsulated proteins. This surfactant allowed for the encapsulation of proteins like ubiquitin with high structural fidelity (Shi, Peterson, & Wand, 2005).

Membrane-Impermeant Protein Cross-Linkers

Staros (1982) synthesized and characterized bis(sulfosuccinimidyl) suberate, a membrane-impermeant protein cross-linker. This compound demonstrated high efficiency in cross-linking proteins like rabbit muscle aldolase and erythrocyte band 3 at physiological pH, without permeating cell membranes (Staros, 1982).

Microemulsion and Phase Behavior Studies

Liu et al. (2006) studied fluorinated analogues of this compound in supercritical carbon dioxide, providing insights into the phase behavior of these compounds in different conditions. This research is significant for applications in nanoparticle formation and other chemical processes (Liu et al., 2006).

Mechanism of Action

Target of Action

Bis(sulfosuccinimidyl)succinate sodium salt, also known as Butanedioic Acid 1,4-Bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) Ester Disodium Salt, is a homobifunctional crosslinker . Its primary targets are proteins , including antibodies, that contain primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide .

Mode of Action

This compound contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group .

Biochemical Pathways

The compound is used to crosslink cell-surface proteins prior to cell lysis and immunoprecipitation . It can also be used to identify receptor-ligand interactions by chemical crosslinking . Furthermore, it can ‘fix’ protein interactions to allow identification of weak or transient protein interactions .

Pharmacokinetics

The compound is water-soluble , which means it can be dissolved in water and many commonly used buffers up to ∼100 mM . This avoids the use of organic solvents which may perturb protein structure . The compound is also membrane-impermeable, allowing for cell surface labeling .

Result of Action

The result of the compound’s action is the formation of stable amide bonds between proteins, including antibodies, that contain primary amines . This allows for the identification of protein interactions and receptor-ligand interactions .

Action Environment

The compound’s action is influenced by the pH of the environment, with optimal reactivity towards primary amines occurring at pH 7-9 . The compound is also influenced by the presence of water or buffers, as it is water-soluble .

Safety and Hazards

Bis(sulfosuccinimidyl)succinate sodium salt can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Biochemical Analysis

Biochemical Properties

Bis(sulfosuccinimidyl)succinate sodium salt contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds . Proteins, including antibodies, generally have several primary amines in the side chain of lysine residues and the N-terminus of each polypeptide that are available as targets for NHS-ester crosslinking reagents .

Cellular Effects

The compound’s membrane-impermeable property allows for cell surface labeling . It can crosslink cell-surface proteins prior to cell lysis and immunoprecipitation . This property of this compound enables the identification of receptor-ligand interactions by chemical crosslinking .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines . This reaction is facilitated by the NHS esters present in the compound, which react rapidly with any primary amine-containing molecule . This mechanism allows the compound to ‘fix’ protein interactions, enabling the identification of weak or transient protein interactions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended not to prepare stock solutions for storage .

Metabolic Pathways

Given its role as a crosslinker, it may interact with various enzymes and cofactors during the process of protein crosslinking .

Transport and Distribution

This compound is water-soluble , which facilitates its transport and distribution within cells and tissues. It is membrane-impermeable, which restricts its localization to the cell surface .

Subcellular Localization

Due to its membrane-impermeable nature, this compound is localized on the cell surface . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name |

disodium;1-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O14S2.2Na/c15-7-3-5(29(21,22)23)11(19)13(7)27-9(17)1-2-10(18)28-14-8(16)4-6(12(14)20)30(24,25)26;;/h5-6H,1-4H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMAZBCSVWSDIQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2Na2O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747237 |

Source

|

| Record name | Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215597-96-9 |

Source

|

| Record name | Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.